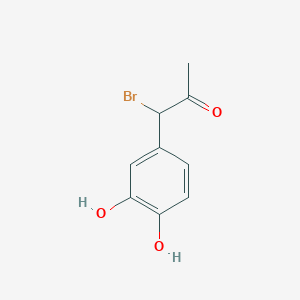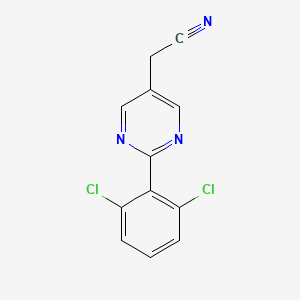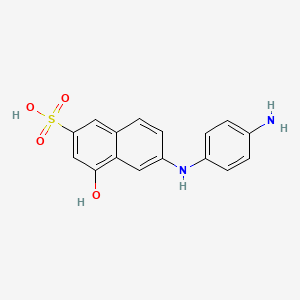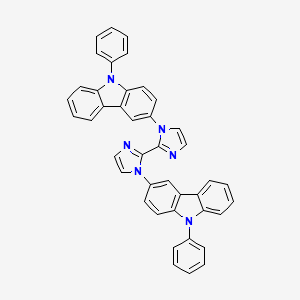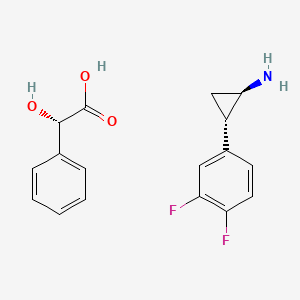
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid is a compound that consists of two distinct chemical entities The first part, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, is a cyclopropane derivative with amine functionality, while the second part, (2S)-2-hydroxy-2-phenylacetic acid, is a hydroxy acid with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry.
The preparation of (2S)-2-hydroxy-2-phenylacetic acid can be achieved through various methods, including the oxidation of phenylacetic acid derivatives or the hydrolysis of corresponding esters. The reaction conditions often involve the use of oxidizing agents, acidic or basic conditions, and specific solvents.
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in (2S)-2-hydroxy-2-phenylacetic acid can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The amine group in (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine can be reduced to form primary amines or other derivatives.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2S)-2-hydroxy-2-phenylacetic acid may yield phenylglyoxylic acid, while reduction of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may yield corresponding primary amines.
科学的研究の応用
Chemistry
These compounds are used as intermediates in organic synthesis, enabling the construction of more complex molecules. They are also studied for their reactivity and potential to form new chemical entities.
Biology
In biological research, these compounds may be investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive molecules.
Medicine
In medicinal chemistry, these compounds may be explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, these compounds may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism of action of these compounds depends on their specific molecular targets and pathways. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may interact with specific receptors or enzymes, leading to modulation of biological processes. Similarly, (2S)-2-hydroxy-2-phenylacetic acid may act as a precursor for the synthesis of bioactive molecules.
類似化合物との比較
Similar Compounds
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine can be compared with other cyclopropane derivatives with different substituents.
- (2S)-2-hydroxy-2-phenylacetic acid can be compared with other hydroxy acids, such as glycolic acid or lactic acid.
Uniqueness
The uniqueness of these compounds lies in their specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. For example, the presence of difluorophenyl and cyclopropane moieties in (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may result in unique interactions with biological targets.
特性
分子式 |
C17H17F2NO3 |
|---|---|
分子量 |
321.32 g/mol |
IUPAC名 |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m00/s1 |
InChIキー |
GUESUQPLVFMJIT-XGHKJPITSA-N |
異性体SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
正規SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



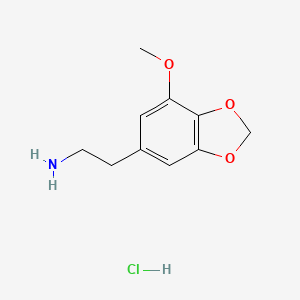
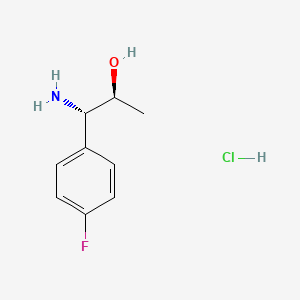
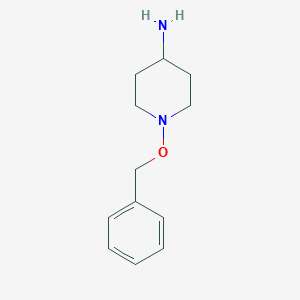

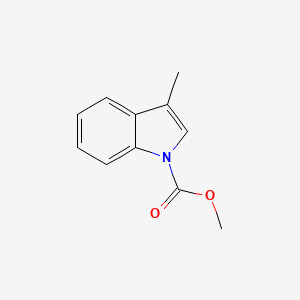
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
